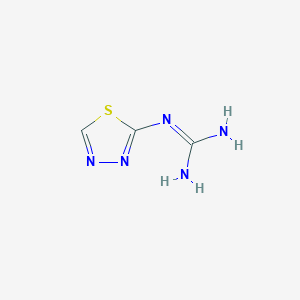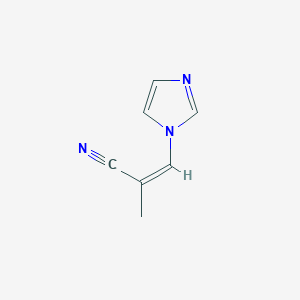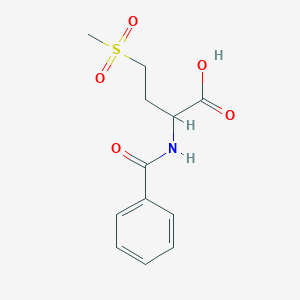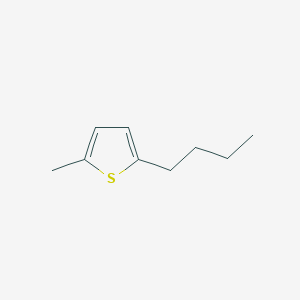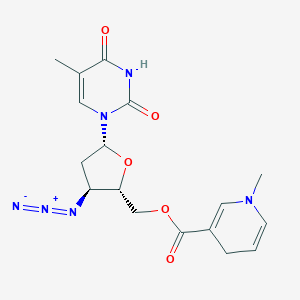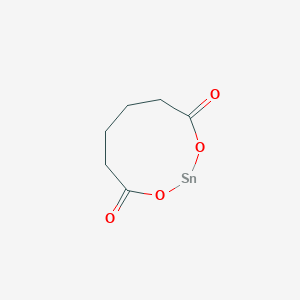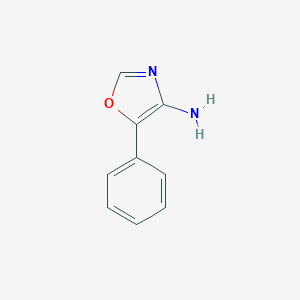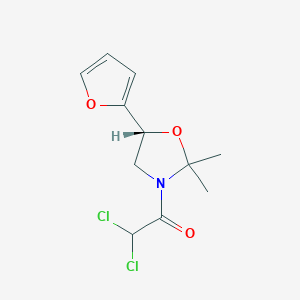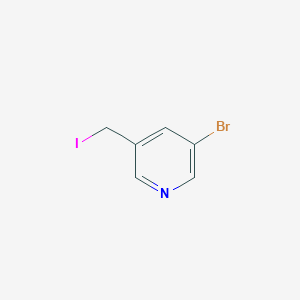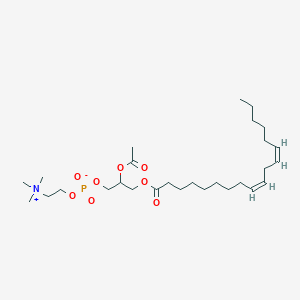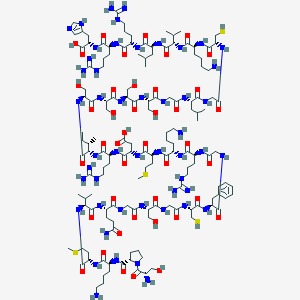
Brain natriuretic peptide, porcine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Brain natriuretic peptide, porcine (BNP) is a hormone that is primarily secreted by the heart ventricles in response to increased ventricular volume and pressure. BNP is a member of the natriuretic peptide family, which includes atrial natriuretic peptide (ANP) and C-type natriuretic peptide (CNP). BNP plays a crucial role in regulating blood pressure, fluid balance, and electrolyte homeostasis.
科学的研究の応用
Brain natriuretic peptide, porcine has numerous scientific research applications. It is primarily used as a biomarker for the diagnosis and prognosis of heart failure. Brain natriuretic peptide, porcine levels are elevated in patients with heart failure, and monitoring Brain natriuretic peptide, porcine levels can help clinicians assess the severity of the disease and guide treatment decisions. Brain natriuretic peptide, porcine is also being investigated as a potential therapeutic agent for heart failure and other cardiovascular diseases.
作用機序
Brain natriuretic peptide, porcine exerts its effects by binding to NPR-A, a transmembrane receptor that is primarily expressed in the cardiovascular system. Binding of Brain natriuretic peptide, porcine to NPR-A activates a signaling cascade that leads to vasodilation, natriuresis, and diuresis. Brain natriuretic peptide, porcine also inhibits the renin-angiotensin-aldosterone system, which is a key regulator of blood pressure and fluid balance.
生化学的および生理学的効果
The biochemical and physiological effects of Brain natriuretic peptide, porcine are diverse. Brain natriuretic peptide, porcine promotes vasodilation by activating guanylyl cyclase, which leads to an increase in cyclic guanosine monophosphate (cGMP) levels. This, in turn, leads to relaxation of smooth muscle cells and a decrease in blood pressure. Brain natriuretic peptide, porcine also promotes natriuresis and diuresis by increasing the excretion of sodium and water in the urine. In addition, Brain natriuretic peptide, porcine inhibits the release of aldosterone, which promotes sodium and water retention.
実験室実験の利点と制限
Brain natriuretic peptide, porcine has several advantages and limitations for lab experiments. One advantage is that Brain natriuretic peptide, porcine is a well-characterized peptide that is easy to synthesize and purify. Brain natriuretic peptide, porcine is also stable in vitro and in vivo, which makes it suitable for use in a variety of experimental settings. However, Brain natriuretic peptide, porcine has a short half-life in the circulation, which can make it difficult to measure accurately. In addition, Brain natriuretic peptide, porcine levels can be affected by a variety of factors, including age, sex, and renal function.
将来の方向性
There are several future directions for research on Brain natriuretic peptide, porcine. One direction is to investigate the potential therapeutic applications of Brain natriuretic peptide, porcine for heart failure and other cardiovascular diseases. Another direction is to explore the role of Brain natriuretic peptide, porcine in other physiological processes, such as fluid balance and electrolyte homeostasis. Finally, there is a need for more research on the regulation of Brain natriuretic peptide, porcine synthesis and secretion, as well as the factors that influence Brain natriuretic peptide, porcine levels in the circulation.
Conclusion:
In conclusion, Brain natriuretic peptide, porcine is a hormone that plays a crucial role in regulating blood pressure, fluid balance, and electrolyte homeostasis. Brain natriuretic peptide, porcine is synthesized in the ventricles of the heart and is primarily used as a biomarker for the diagnosis and prognosis of heart failure. Brain natriuretic peptide, porcine exerts its effects by binding to NPR-A, which leads to vasodilation, natriuresis, and diuresis. Brain natriuretic peptide, porcine has several advantages and limitations for lab experiments, and there are numerous future directions for research on Brain natriuretic peptide, porcine.
合成法
Brain natriuretic peptide, porcine is a 32-amino acid peptide that is synthesized as a pre-prohormone in the ventricles of the heart. The pre-prohormone is cleaved to form proBrain natriuretic peptide, porcine, which is further processed to form the biologically active Brain natriuretic peptide, porcine. Brain natriuretic peptide, porcine is then secreted into the bloodstream, where it binds to its receptor, natriuretic peptide receptor-A (NPR-A).
特性
CAS番号 |
117217-27-3 |
|---|---|
製品名 |
Brain natriuretic peptide, porcine |
分子式 |
C143H246N50O42S4 |
分子量 |
3466.1 g/mol |
IUPAC名 |
(3S)-3-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2R)-2-[[2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C143H246N50O42S4/c1-13-76(10)112(137(232)189-99(68-199)131(226)188-98(67-198)130(225)187-97(66-197)129(224)186-96(65-196)117(212)166-59-105(202)169-90(52-72(2)3)114(209)163-61-107(204)171-100(69-236)132(227)177-83(32-19-22-44-146)124(219)190-111(75(8)9)136(231)184-91(53-73(4)5)127(222)175-84(34-24-46-159-141(151)152)121(216)174-85(35-25-47-160-142(153)154)122(217)185-94(139(234)235)55-78-57-157-71-167-78)192-125(220)86(36-26-48-161-143(155)156)176-128(223)93(56-109(206)207)183-123(218)88(40-50-238-11)178-119(214)81(30-17-20-42-144)173-118(213)80(33-23-45-158-140(149)150)168-104(201)58-164-115(210)92(54-77-28-15-14-16-29-77)182-133(228)101(70-237)172-108(205)62-165-116(211)95(64-195)170-106(203)60-162-113(208)87(38-39-103(148)200)181-135(230)110(74(6)7)191-126(221)89(41-51-239-12)179-120(215)82(31-18-21-43-145)180-134(229)102-37-27-49-193(102)138(233)79(147)63-194/h14-16,28-29,57,71-76,79-102,110-112,194-199,236-237H,13,17-27,30-56,58-70,144-147H2,1-12H3,(H2,148,200)(H,157,167)(H,162,208)(H,163,209)(H,164,210)(H,165,211)(H,166,212)(H,168,201)(H,169,202)(H,170,203)(H,171,204)(H,172,205)(H,173,213)(H,174,216)(H,175,222)(H,176,223)(H,177,227)(H,178,214)(H,179,215)(H,180,229)(H,181,230)(H,182,228)(H,183,218)(H,184,231)(H,185,217)(H,186,224)(H,187,225)(H,188,226)(H,189,232)(H,190,219)(H,191,221)(H,192,220)(H,206,207)(H,234,235)(H4,149,150,158)(H4,151,152,159)(H4,153,154,160)(H4,155,156,161)/t76-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,110-,111-,112-/m0/s1 |
InChIキー |
FDDRPVDFHFQYQZ-OAQDCNSJSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CO)N |
SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CS)NC(=O)CNC(=O)C(CO)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C3CCCN3C(=O)C(CO)N |
正規SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CS)NC(=O)CNC(=O)C(CO)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C3CCCN3C(=O)C(CO)N |
その他のCAS番号 |
117217-27-3 |
配列 |
SPKMVQGSGCFGRKMDRISSSSGLGCKVLRRH |
同義語 |
BNP-26 brain natriuretic peptide, porcine brain natriuretic peptide-32, porcine porcine brain natriuretic peptide-32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




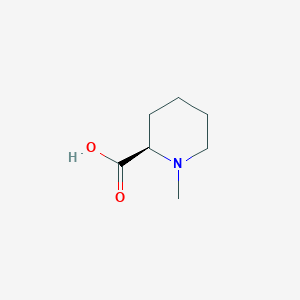

![1-[(2R)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone](/img/structure/B55609.png)
